2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde
CAS No.: 68301-78-0
Cat. No.: VC1995007
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68301-78-0 |
|---|---|
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |
| Standard InChI Key | FMYYFKHTWRVDSA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Introduction
Chemical Properties and Structure
2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde represents a specialized chromene derivative characterized by its unique structural features that contribute to its versatile biological and chemical properties.
Basic Chemical Information
The compound 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is identified by CAS registry number 68301-78-0 and possesses several defining characteristics. The table below summarizes its key chemical properties:
| Property | Specification |
|---|---|
| CAS Number | 68301-78-0 |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 2-amino-6-methoxy-4-oxochromene-3-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 |
| Standard InChIKey | FMYYFKHTWRVDSA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
| Solubility | 30.8 μg/mL |
| PubChem Compound ID | 2497385 |
The molecular structure features a chromene backbone with several functional groups that determine its reactivity and biological interactions. Specifically, it contains an amino group at the 2-position, a methoxy group at the 6-position, a carbonyl group at the 4-position, and an aldehyde group at the 3-position. This unique arrangement of functional groups contributes significantly to its chemical reactivity and potential therapeutic properties.
Structural Characteristics
The 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde molecule features a benzopyran scaffold with oxygen incorporated into the heterocyclic ring system. The compound's structure can be described as having:
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A chromene core (benzopyran structure)
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An amino group (-NH₂) at position 2
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A formyl group (-CHO) at position 3
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A carbonyl group (C=O) at position 4
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A methoxy substituent (-OCH₃) at position 6
This particular arrangement of functional groups creates distinctive electronic properties and potential binding interactions with biological targets, contributing to the compound's diverse pharmacological activities.
Biological Activities and Mechanisms of Action
2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde exhibits a range of biological activities, similar to other compounds in the chromene family. Research findings indicate multiple potential therapeutic applications based on its pharmacological effects.
Anticancer Properties
Chromene derivatives structurally similar to 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde have demonstrated significant anticancer activities. Research studies have shown that these compounds can:
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Inhibit cancer cell growth in various cell lines including human breast adenocarcinoma (MDA-MB231) and colorectal adenocarcinoma (Caco2)
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Induce apoptosis in MCF-7 cell lines, with IC₅₀ values between 1.2–5.5 μg/mL
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Potentially disrupt microtubule formation through binding to tubulin at sites similar to colchicine
Antimicrobial Activity
Compounds containing the chromene scaffold have shown promising antimicrobial properties:
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Activity against various Gram-positive and Gram-negative bacterial strains
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Potential effectiveness against Mycobacterium tuberculosis with MIC values reported at 25 μg/mL for similar compounds
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Inhibitory effects against fungal pathogens like Candida albicans
Anti-inflammatory and Antioxidant Effects
The chromene structure, particularly with the functional groups present in 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, contributes to potential anti-inflammatory and antioxidant activities:
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Reduction of inflammatory responses in various experimental models
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Potential free radical scavenging properties due to the presence of electron-donating groups
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Mitigating effects on oxidative stress-related diseases
Mechanisms of Action
The biological effects of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde likely involve several molecular mechanisms:
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Enzyme Inhibition: The compound may interact with various enzymes, including cytochrome P450, influencing drug metabolism and cellular signaling pathways
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Cell Signaling Modulation: Research on similar compounds suggests effects on critical pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation
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Protein Binding: The compound's ability to bind to proteins such as tubulin or kinases may contribute to its anticancer properties. For instance, similar compounds have shown inhibition of c-Src kinase activity with IC₅₀ values as low as 0.1432 μM
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Cytotoxic Effects: Studies on related compounds indicate significant cytotoxicity against cancer cell lines through multiple mechanisms including cell cycle arrest and apoptosis induction
Structure-Activity Relationship
The biological activity of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is significantly influenced by its structural features. Understanding these relationships helps in designing more effective derivatives.
Key Structural Elements Affecting Activity
Several structural features contribute to the compound's biological properties:
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Amino Group at Position 2: This provides hydrogen bonding capabilities and potential for further derivatization
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Methoxy Substituent at Position 6: The electron-donating methoxy group potentially enhances solubility and binding interactions with biological targets
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Aldehyde Group at Position 3: This reactive functional group enables various chemical modifications and may participate in binding interactions with proteins
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Chromene Core: The fused heterocyclic structure serves as a rigid scaffold that positions functional groups optimally for biological interactions
Comparison with Similar Compounds
Comparing 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde with structurally related compounds provides insights into structure-activity relationships:
Research findings suggest that the substitution of lipophilic electron-withdrawing groups (such as bromine) or electron-donating groups (such as methoxy) in the chromene structure can significantly enhance biological activities, particularly anticancer properties .
Current Research Findings
Research on 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde and closely related compounds has yielded significant findings that highlight its potential therapeutic value.
Anticancer Studies
Several studies have investigated the anticancer properties of chromene derivatives similar to 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde:
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Ahmed et al. (2019) reported that substituted-6-methoxy-4H-benzo[h]chromenes demonstrated significant inhibition of MCF-7 cell lines with IC₅₀ values ranging from 1.2–5.5 μg/mL
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Research on similar compounds showed potent inhibition against HCT-116 cell lines with IC₅₀ values as low as 1.3 μg/mL, compared to vinblastine (IC₅₀ 2.6 μg/mL)
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Studies on c-Src kinase inhibitory activities found that certain chromene derivatives exhibited highly significant activity (IC₅₀ 0.1432 μM)
Molecular Docking Studies
Computational studies have provided insights into the binding modes of chromene derivatives:
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Molecular docking simulations have shown that compounds structurally similar to 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde can bind to tubulin at sites similar to colchicine
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These interactions potentially disrupt microtubule formation and induce apoptosis in cancer cells
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Structure-based design approaches have identified potential improvements to enhance binding affinity and selectivity
Structure-Activity Relationship Studies
Research has revealed important structure-activity relationships for chromene derivatives:
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The presence of a methoxy group in the 6-position, as in 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, potentially enhances both solubility and biological activities compared to methyl-substituted analogues
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Studies suggest that substitution with lipophilic electron-withdrawing groups (like bromine) or electron-donating groups (like methoxy) in the chromene structure can significantly enhance anticancer properties
Challenges and Future Directions
Despite the promising biological activities of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, several challenges remain to be addressed for its optimal development and application.
Current Challenges
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Limited Solubility: With a reported solubility of only 30.8 μg/mL, formulation challenges may arise for therapeutic applications
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Selectivity Optimization: Enhancing selectivity for specific biological targets while minimizing off-target effects remains a challenge
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Comprehensive Toxicity Profiles: More extensive toxicological studies are needed to fully understand the safety profile of this compound
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Structure Optimization: Further refinement of the chemical structure may be necessary to optimize pharmacokinetic properties
Future Research Directions
Several promising research directions could advance the understanding and application of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde:
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Novel Derivatives: Development of new derivatives with enhanced solubility, selectivity, and potency
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Combination Therapies: Investigation of synergistic effects when combined with established therapeutic agents
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Targeted Delivery Systems: Development of formulation strategies to overcome solubility limitations and enhance bioavailability
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Mechanistic Studies: More detailed investigations into the precise molecular mechanisms underlying the biological activities
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Clinical Potential: Assessment of the translational potential of this compound and its derivatives for therapeutic applications
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